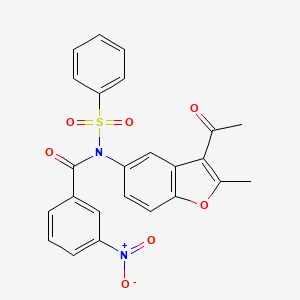

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide

CAS No.: 420841-80-1

Cat. No.: VC4643281

Molecular Formula: C24H18N2O7S

Molecular Weight: 478.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 420841-80-1 |

|---|---|

| Molecular Formula | C24H18N2O7S |

| Molecular Weight | 478.48 |

| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide |

| Standard InChI | InChI=1S/C24H18N2O7S/c1-15(27)23-16(2)33-22-12-11-18(14-21(22)23)25(34(31,32)20-9-4-3-5-10-20)24(28)17-7-6-8-19(13-17)26(29)30/h3-14H,1-2H3 |

| Standard InChI Key | GJYRBZAHABBVPA-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)C(=O)C |

Introduction

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide is a synthetic organic compound that combines structural features of benzofuran, sulfonamide, and nitrobenzamide moieties. Such hybrid structures are often explored for their potential biological activities, including enzyme inhibition, antimicrobial properties, and anticancer effects. This article provides an in-depth analysis of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of compounds like N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide typically involves multi-step organic reactions:

-

Formation of Benzofuran Core: The benzofuran nucleus is synthesized via cyclization of appropriate precursors such as phenols with aldehydes or ketones.

-

Introduction of Acetyl and Methyl Groups: Functionalization is achieved through Friedel-Crafts acylation or related methods.

-

Sulfonamide Coupling: Reaction of the benzofuran derivative with benzenesulfonyl chloride in the presence of a base.

-

Nitrobenzamide Addition: Final coupling with a nitrobenzoyl chloride derivative to form the target compound.

Spectroscopic techniques like NMR (¹H and ¹³C), FTIR, and mass spectrometry confirm the structure at each stage.

Enzyme Inhibition

Sulfonamides and benzamides are known pharmacophores for enzyme inhibition:

-

Carbonic Anhydrase Inhibition (CA): Sulfonamides can inhibit human carbonic anhydrase isoforms I and II (hCA I/II), which are targets for glaucoma, epilepsy, and cancer therapies .

-

Acetylcholinesterase (AChE) Inhibition: Benzamides often demonstrate activity against AChE, relevant for Alzheimer's disease treatment .

Antimicrobial Activity

Benzofuran derivatives have shown antimicrobial efficacy:

-

Active against Gram-positive bacteria such as Staphylococcus aureus.

-

Some derivatives exhibit antifungal activity against Candida species .

Anticancer Potential

Compounds with nitrobenzamide moieties have been evaluated for cytotoxicity:

-

Induce apoptosis in cancer cells by affecting mitochondrial pathways .

-

Nitro groups enhance DNA intercalation or oxidative stress mechanisms.

Comparative Analysis with Related Compounds

The addition of nitrobenzamide in the current compound may enhance its pharmacological profile compared to simpler sulfonamides or benzofurans.

Research Applications

This compound's unique structure makes it a candidate for:

-

Drug Discovery: Screening for enzyme inhibitors or antimicrobial agents.

-

Material Science: Functionalized derivatives may find use in organic electronics or sensors.

-

Pharmacokinetic Studies: Evaluating solubility, stability, and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume